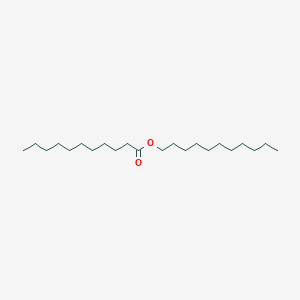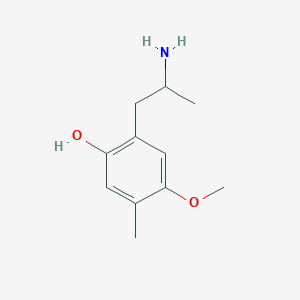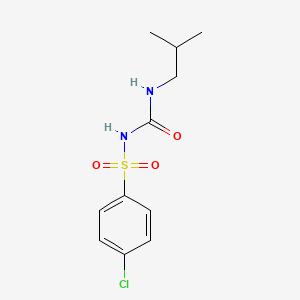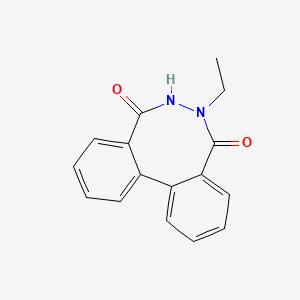![molecular formula C14H10ClN3O B14648726 7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one CAS No. 42785-09-1](/img/structure/B14648726.png)
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of biological activities, particularly in the central nervous system, where they exhibit anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one can be achieved through various methods. One common approach involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is conducted under mild conditions and follows green chemistry protocols.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of related benzodiazepines, such as midazolam, involves the use of isocyanide reagents and one-pot condensation reactions .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives.
Medicine: It has potential therapeutic applications in treating anxiety, insomnia, and seizures.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . This interaction is crucial for its anxiolytic, anticonvulsant, and sedative properties.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Oxazepam: Known for its anxiolytic and muscle relaxant effects.
Midazolam: Used for its sedative and anesthetic properties.
Uniqueness
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its interaction with GABA receptors is similar to other benzodiazepines, but its specific binding affinity and metabolic pathways may differ, leading to variations in its therapeutic effects and side effects.
Propiedades
Número CAS |
42785-09-1 |
|---|---|
Fórmula molecular |
C14H10ClN3O |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
7-chloro-5-phenyl-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C14H10ClN3O/c15-11-7-6-10-14(18-11)13(16-8-12(19)17-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,19) |
Clave InChI |
PMMIUMNVGBRIKB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)

![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)


![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)




![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)


